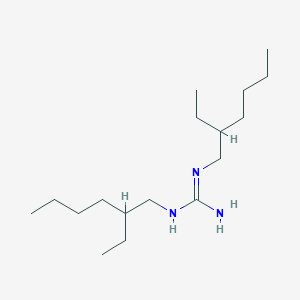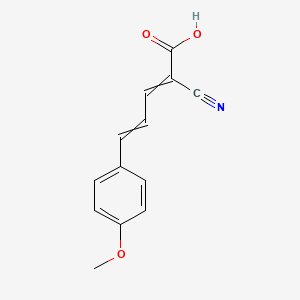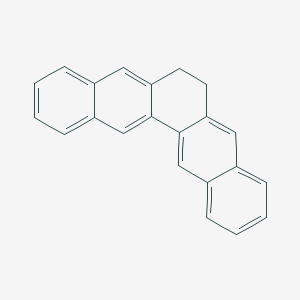![molecular formula C16H16O4S B14298170 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 113918-67-5](/img/structure/B14298170.png)
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with a benzene ring, a sulfonyl group, and an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps. One common method includes the reaction of 4-methylbenzene-1-sulfonyl chloride with a phenol derivative to form the sulfonyl phenoxy intermediate. This intermediate is then reacted with an epoxide precursor under basic conditions to form the final oxirane compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ring-opened derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This leads to the formation of covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The sulfonyl group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Other oxirane compounds: Epoxides with varying substituents on the oxirane ring.
Uniqueness
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to its combination of a sulfonyl group, a phenoxy group, and an oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
113918-67-5 |
|---|---|
Fórmula molecular |
C16H16O4S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[[4-(4-methylphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H16O4S/c1-12-2-6-15(7-3-12)21(17,18)16-8-4-13(5-9-16)19-10-14-11-20-14/h2-9,14H,10-11H2,1H3 |
Clave InChI |
KGBSJLOYUNGCIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
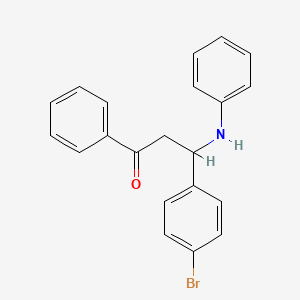
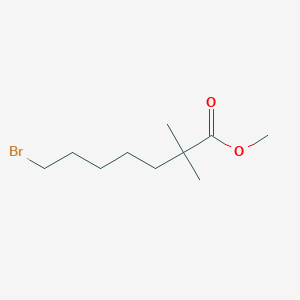
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

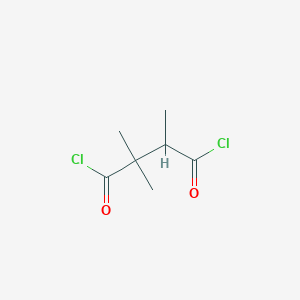
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
